molecular formula C6H5ClN4 B11915325 7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11915325
M. Wt: 168.58 g/mol
InChI Key: CPMMOWWETOPZBI-UHFFFAOYSA-N
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Description

7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid. This reaction produces an intermediate compound, which is then converted to the target compound using phosphorus oxychloride .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: The compound has shown potential as an anticancer agent, particularly in the inhibition of the ERK signaling pathway. It has been tested against various cancer cell lines, including gastric cancer cells, and has demonstrated significant antiproliferative activities .

Medicine: In medicine, this compound is being explored for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, due to its neuroprotective and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. It is also used in the synthesis of materials with specific properties, such as polymers and catalysts .

Mechanism of Action

The mechanism of action of 7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of specific molecular targets, such as the ERK signaling pathway in cancer cells. This inhibition leads to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, resulting in cell cycle arrest and apoptosis . Additionally, the compound has been shown to interact with other molecular targets, such as CDK2, which is involved in cell cycle regulation .

Comparison with Similar Compounds

Comparison: 7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, the chloro and methyl groups contribute to its anticancer properties by enhancing its ability to inhibit the ERK signaling pathway. In contrast, similar compounds like pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have different substitution patterns and may target other molecular pathways .

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

7-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H5ClN4/c1-4-2-8-6-9-3-10-11(6)5(4)7/h2-3H,1H3

InChI Key

CPMMOWWETOPZBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1)Cl

Origin of Product

United States

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